trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid
Overview
Description
“trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid” is a chemical compound with the CAS Number: 191282-48-1 and a Linear Formula: C14H22O4 . It is used in various scientific research due to its versatile nature, making it ideal for studying biological reactions, drug development, and organic synthesis.
Molecular Structure Analysis
The IUPAC Name of the compound is (2R,3S)-4-methylene-2-octyl-5-oxotetrahydro-3-furancarboxylic acid . The InChI Code is 1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16)/t11-,12+/m1/s1 . The molecular weight is 254.33 g/mol .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a boiling point of 432.1°C at 760 mmHg . The compound should be stored sealed in dry conditions at 2-8°C .Safety And Hazards
The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
The compound’s versatile nature makes it ideal for studying biological reactions, drug development, and organic synthesis. It is a modulator that interacts with focusing and modifying enzymes . It is a synthetic analogue of the natural molecule, 5-hydroxytetrahydrofolate, which has been shown to be an enzyme . This suggests that the compound could have potential applications in various areas of scientific research in the future.
properties
IUPAC Name |
(2R,3S)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16)/t11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWLZDVWHQVAJU-NEPJUHHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H]1[C@H](C(=C)C(=O)O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid | |
CAS RN |
191282-48-1 | |
Record name | 4-Methylene-2-octyl-5-oxofuran-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191282481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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